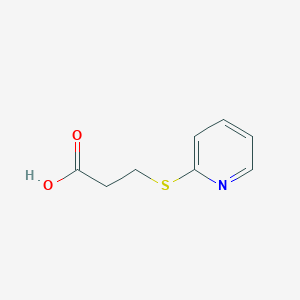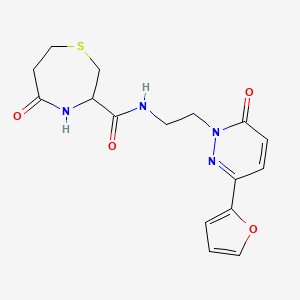![molecular formula C19H16Cl2N2O4 B2783681 3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421481-00-6](/img/structure/B2783681.png)
3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole derivatives are an important class of compounds in medicinal chemistry. They have a wide range of pharmacological applications including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with carboxylic acids or their derivatives in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using techniques such as NMR and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as their boiling point, density, solubility, and pKa, can be predicted using various computational methods .Scientific Research Applications
Catalytic Applications
The study by E. Ison et al. (2005) discusses the catalytic properties of a rhenium oxo complex in the hydrosilation of aldehydes and ketones, which results in the formation of protected alcohols as silyl ethers. This research could be indirectly related due to the presence of oxazoline rings in the complex, which are structurally similar to parts of the compound . The catalyst demonstrates high efficiency with low loading under mild conditions, indicating potential for selective synthesis applications (E. Ison et al., 2005).
Antimicrobial Activities
Another study by H. Bektaş et al. (2010) on the synthesis of new 1,2,4-triazole derivatives, including the use of morpholine, revealed some compounds with good to moderate antimicrobial activities. While the core structure differs from the compound , the use of morpholine and the focus on antimicrobial properties suggest potential areas of research application for similar compounds (H. Bektaş et al., 2010).
Polymerization Initiators
Research by Chi‐Tien Chen et al. (2007) on zinc anilido-oxazolinate complexes as initiators for ring-opening polymerization presents another potential application area. The structural relevance lies in the oxazoline component, suggesting that compounds with oxazoline rings, such as the one , may find use in polymerization processes (Chi‐Tien Chen et al., 2007).
Neurokinin-1 Receptor Antagonists
The work by Timothy Harrison et al. (2001) on the development of a water-soluble neurokinin-1 receptor antagonist highlights the potential for similar compounds to be used in therapeutic applications, especially related to emesis and depression. The presence of a morpholino group in the antagonist structure provides a link to the compound , indicating possible relevance in drug design (Timothy Harrison et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-13-7-12(8-14(21)9-13)17-10-22(5-6-26-17)18(24)11-23-15-3-1-2-4-16(15)27-19(23)25/h1-4,7-9,17H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAMQFFYGCAOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

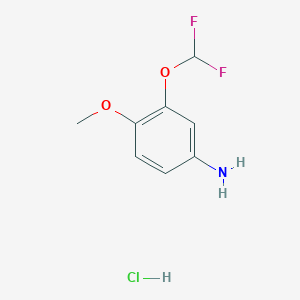

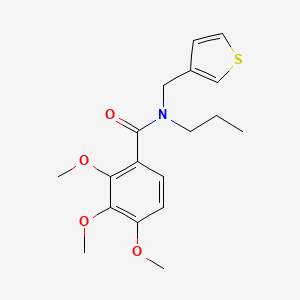

![4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2783604.png)
![N-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B2783607.png)
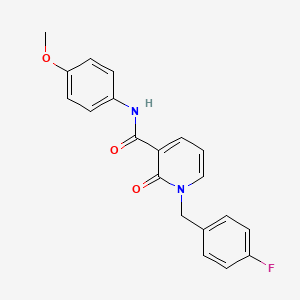
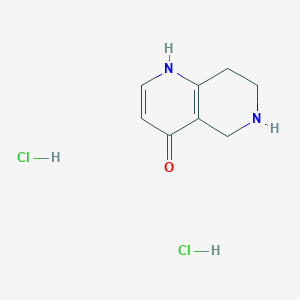
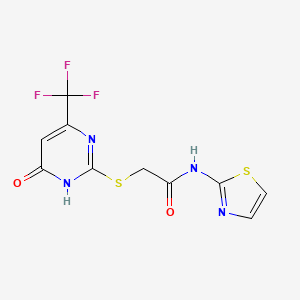
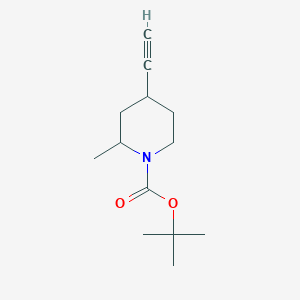
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)
